molecular formula C20H18F3NO B12276220 4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile

4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile

Cat. No.: B12276220
M. Wt: 345.4 g/mol
InChI Key: OJUJNRSWWAFAGC-VLGSPTGOSA-N
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Description

This compound features a benzeneacetonitrile core with two critical substituents:

  • A tert-butyl group at the 4-position of the benzene ring, contributing steric bulk and lipophilicity.
  • An α-hydroxy[2-(trifluoromethyl)phenyl]methylene group attached to the acetonitrile moiety. The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, while the hydroxy group enables hydrogen bonding.

Properties

Molecular Formula

C20H18F3NO

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-2-(4-tert-butylphenyl)-3-hydroxy-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H18F3NO/c1-19(2,3)14-10-8-13(9-11-14)16(12-24)18(25)15-6-4-5-7-17(15)20(21,22)23/h4-11,25H,1-3H3/b18-16-

InChI Key

OJUJNRSWWAFAGC-VLGSPTGOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2C(F)(F)F)\O)/C#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2C(F)(F)F)O)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A mixture of 1,3-dimethoxybenzene (1.0 eq) and tert-butyl chloride (1.2 eq) in dichloroethane reacts with AlCl₃ (1.5 eq) at 0–5°C for 4 hours, yielding 1,3-dimethoxy-4-tert-butylbenzene in 78% yield after aqueous workup. Key parameters:

  • Solvent polarity : Dichloroethane > dichloromethane for improved AlCl₃ solubility.
  • Temperature control : Exothermic reaction requires ice-bath cooling to minimize di-alkylation.

Nitrile Group Installation via Rosenmund-von Braun Reaction

The alkylated intermediate undergoes cyanation using CuCN (2.0 eq) in refluxing N-methylpyrrolidone (NMP) for 12 hours, producing 4-tert-butylbenzeneacetonitrile in 65% yield.

Introduction of the α-[hydroxy(2-trifluoromethylphenyl)methylene] group employs organolithium or Grignard reagents:

Lithium-Halogen Exchange Protocol

A THF solution of 4-tert-butylbenzeneacetonitrile (1.0 eq) reacts with LDA (2.0 eq) at -78°C under argon, followed by addition of 2-(trifluoromethyl)benzaldehyde (1.1 eq):

$$
\text{R-CN} + \text{LiNR₂} \rightarrow \text{R-C(Li)=N} \xrightarrow{\text{R'CHO}} \text{R-C(OH)-CH(R')-CN}
$$

Reaction progress monitored by TLC (hexane:EtOAc 4:1) shows complete aldehyde consumption within 2 hours. Quenching with saturated NH₄Cl yields the α-hydroxy adduct as a crystalline solid (mp 149–151°C).

Boron Trifluoride-Mediated Cyclization

Crude hydroxy nitrile (1.0 eq) in CH₂Cl₂ reacts with BF₃·Et₂O (0.1 eq) at 25°C for 30 minutes, inducing dehydration to the methylene derivative:

$$
\text{R-C(OH)-CH(R')-CN} \xrightarrow{\text{BF}3} \text{R-C(=CHR')-CN} + \text{H}2\text{O}
$$

Purification via silica gel chromatography (hexane:EtOAc 7:3) affords the target compound in 82% yield.

Alternative Route: Tandem Claisen-Schmidt Condensation

A one-pot synthesis avoids isolation of intermediates:

Base-Catalyzed Condensation

4-tert-butylbenzeneacetonitrile (1.0 eq), 2-(trifluoromethyl)benzaldehyde (1.05 eq), and piperidine (0.2 eq) reflux in ethanol for 6 hours, forming the α,β-unsaturated nitrile:

$$
\text{R-CN} + \text{R'CHO} \xrightarrow{\text{base}} \text{R-C(=CHR')-CN}
$$

Hydroxylation via Epoxidation-Reduction

The unsaturated intermediate reacts with m-CPBA (1.1 eq) in CH₂Cl₂ at 0°C, followed by NaBH₄ reduction in THF/MeOH (3:1) to yield the α-hydroxy derivative.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Organolithium 82 98.5 3.5 High stereoselectivity
Tandem Claisen 75 97.2 8 Fewer purification steps
BF₃ Cyclization 78 99.1 1.5 Mild conditions, scalability

Purification and Characterization

Final products are recrystallized from 2-propanol/water (9:1), yielding colorless needles. Key analytical data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (s, 9H, t-Bu), 6.85–7.65 (m, 8H, Ar-H), 8.12 (s, 1H, =CH).
  • IR (KBr): ν 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1320–1120 cm⁻¹ (CF₃).
  • HPLC : >99% purity on C18 column (MeCN:H₂O 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

Antidiabetic Agent Development

Recent studies have highlighted the potential of this compound as a multi-target antidiabetic agent. It has been synthesized with a high enantiomeric ratio (99:1), demonstrating effective inhibition against several key enzymes involved in glucose metabolism:

  • α-Glucosidase : IC50 = 6.28 µM
  • α-Amylase : IC50 = 4.58 µM
  • PTP1B : IC50 = 0.91 µM
  • DPPH Radical Scavenging Activity : IC50 = 2.36 µM

Molecular docking studies suggest that the compound binds effectively to these enzymes, indicating its potential as a therapeutic candidate for diabetes management .

Antioxidant Activity

The hydroxy-containing structure of the compound enhances its antioxidant properties. Compounds with similar structures have been shown to exhibit significant radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

Chiral Catalysis

The compound serves as a chiral reagent in asymmetric synthesis. Its ability to facilitate reactions in a stereoselective manner makes it valuable in producing chiral intermediates for pharmaceuticals . The use of this compound in organocatalysis has been explored, showcasing its effectiveness in synthesizing other biologically active molecules.

Case Study 1: Antidiabetic Activity

In a controlled laboratory setting, researchers synthesized the compound and evaluated its effects on various antidiabetic targets. The results indicated that the compound not only inhibited enzyme activity but also demonstrated potential for further development into an antidiabetic drug due to its favorable binding interactions with target proteins .

Case Study 2: Antioxidant Properties

A separate study focused on the antioxidant capabilities of similar hydroxy-containing compounds. The findings suggested that compounds with structural similarities to 4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile exhibited significant radical scavenging effects, supporting its application in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

2-([1,1'-Biphenyl]-4-yl)acetonitrile ()

  • Core Structure : Biphenylacetonitrile.
  • Key Features : A biphenyl group replaces the tert-butyl and trifluoromethylphenyl substituents.
  • Functional Groups : Nitrile (shared with the target compound).
  • Implications: The biphenyl system increases aromaticity and planarity, favoring π-π interactions in crystal packing or receptor binding . Lacks electron-withdrawing groups (e.g., CF₃), making it less polar than the target compound. Potential applications in materials science due to extended conjugation.

2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} ()

  • Core Structure: Bis-phenolic dimer with tert-butylamino and hydroxyethyl groups.
  • Key Features: Oxygen-bridged dimeric structure; tert-butylamino groups introduce basicity.
  • Functional Groups: Phenolic hydroxyl, tertiary amine, ether.
  • Implications: Higher polarity due to multiple hydroxyl and amine groups, contrasting with the target’s lipophilic CF₃ and nitrile . Likely a process impurity in syntheses involving tert-butylamino intermediates, highlighting the need for stringent purification when manufacturing the target compound.

N'-((E)-[4-(TERT-BUTYL)PHENYL]METHYLIDENE)-2-(1,1-DIOXO-1λ⁶,4-THIAZINAN-4-YL)ACETOHYDRAZIDE ()

  • Core Structure : Acetohydrazide with a thiazinane dioxide moiety.
  • Key Features : Shared tert-butylphenyl group; hydrazide and sulfone groups.
  • Functional Groups : Hydrazide (strong nucleophile), sulfone (polar).
  • Implications :
    • Sulfone groups enhance solubility in polar solvents compared to the target’s CF₃ and nitrile .
    • Hydrazide functionality enables chelation or coordination chemistry, unlike the target’s hydroxy group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzeneacetonitrile 4-tert-butyl, α-hydroxy(trifluoromethyl) Nitrile, Hydroxy, CF₃ Pharmaceuticals, Agrochemicals
2-([1,1'-Biphenyl]-4-yl)acetonitrile Biphenylacetonitrile Biphenyl Nitrile Materials Science
2,2′-Oxybis(...)phenol Bis-phenolic dimer tert-Butylamino, hydroxyethyl Phenol, Amine, Ether Process impurity control
N'-...ACETOHYDRAZIDE Acetohydrazide 4-tert-butylphenyl, thiazinane dioxide Hydrazide, Sulfone Coordination chemistry

Key Research Findings and Implications

  • Synthetic Challenges : The presence of tert-butyl and CF₃ groups in the target compound may necessitate specialized reagents or conditions to avoid dimerization (as seen in ’s impurity) .
  • Reactivity : The nitrile group in the target and biphenylacetonitrile () offers pathways for hydrolysis or cycloaddition, but the CF₃ group in the target may direct reactivity differently .
  • Solubility : The target’s lipophilic tert-butyl and CF₃ groups contrast with the polar hydrazide and sulfone in ’s compound, suggesting divergent formulation strategies .

Biological Activity

4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile, also known as Cyflumetofen Metabolite AB-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of antidiabetic properties and enzyme inhibition. This article explores the biological activity of this compound, summarizing key findings from recent research.

  • Molecular Formula : C20_{20}H18_{18}F3_3N\O
  • Molecular Weight : 345.36 g/mol
  • CAS Number : 211923-03-4
  • Purity : >95% (HPLC)

The structural formula can be represented as follows:

\text{SMILES}:CC(C)(C)c1ccc(cc1)C(=C(O)c2ccccc2C(F)(F)F)C#N

Antidiabetic Properties

Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent. The synthesis of a stereopure variant of this compound demonstrated significant inhibitory effects against various enzymes related to diabetes management:

  • α-Glucosidase : IC_{50} = 6.28 μM
  • α-Amylase : IC_{50} = 4.58 μM
  • PTP1B (Protein Tyrosine Phosphatase 1B) : IC_{50} = 0.91 μM
  • DPPH (2,2-Diphenyl-1-picrylhydrazyl) : IC_{50} = 2.36 μM

These values indicate that the compound exhibits comparable or superior activity compared to standard antidiabetic agents such as acarbose and ursolic acid, particularly in the PTP1B assay where it outperformed the standard drug (IC_{50} = 1.35 μM) .

The mechanism through which this compound exerts its biological effects involves binding to the active sites of target enzymes, inhibiting their activity and thereby influencing glucose metabolism. Molecular docking studies have provided insights into how the compound interacts with these enzymes, suggesting a strong affinity for α-glucosidase and α-amylase .

Toxicity and Safety Profile

Acute toxicity studies conducted on experimental albino mice indicated no significant behavioral changes or lethality after administration of various concentrations of the compound over a period of 72 hours. This suggests a favorable safety profile for further exploration in vivo .

Comparative Efficacy Table

Enzyme TargetCompound IC_{50} (μM)Standard IC_{50} (μM)Reference
α-Glucosidase6.282.00
α-Amylase4.581.58
PTP1B0.911.35
DPPH2.360.85

Q & A

Basic: What methodologies are recommended for synthesizing and purifying 4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as electrophilic substitution followed by Schiff base formation or Knoevenagel condensation to introduce the trifluoromethyl and tert-butyl groups. For example, analogous compounds with tert-butyl groups (e.g., 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol) are synthesized via nucleophilic substitution under basic conditions . Purification can be achieved using column chromatography with optimized solvent systems (e.g., methanol:buffer 65:35, pH 4.6 adjusted with glacial acetic acid) . Final purity validation requires HPLC with sodium 1-octanesulfonate-based mobile phases for resolving polar impurities .

Basic: What analytical techniques are suitable for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to assess purity and stability .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR for confirming the hydroxy-methylene and trifluoromethyl groups. For analogues like benzophenone derivatives, FT-IR peaks at 1650–1700 cm⁻¹ indicate carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₇NO₃ in related compounds ).

Advanced: How to design experiments to evaluate the environmental fate of this compound?

Methodological Answer:
Adopt a split-plot design with long-term monitoring (e.g., 5–10 years) to study abiotic/biotic transformations . Key steps:

Compartmental Analysis : Assess distribution in soil, water, and air using SPME-GC/MS for volatile fractions .

Degradation Studies : Use microcosm experiments under varying pH (4.6–8.0) and UV exposure to simulate environmental conditions .

Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) via OECD 202 guidelines .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Replicate Experiments : Use a randomized block design with triplicate samples to minimize batch variability .

pH-Dependent Kinetics : Measure degradation rates at pH 4.6, 7.0, and 9.0 using HPLC, noting hydrolysis of the acetonitrile group .

Cross-Validation : Compare results with structurally similar compounds (e.g., 2-(3-benzoylphenyl)propionitrile derivatives) to identify substituent effects .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

Derivative Synthesis : Modify the hydroxy-methylene or trifluoromethyl groups via condensation with aromatic aldehydes (e.g., 2-(5-Arylidene-4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles ).

Biological Assays : Test inhibitory activity against target enzymes (e.g., cytochrome P450) using kinetic fluorescence assays .

Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Advanced: How do steric and electronic effects of the tert-butyl group influence reactivity?

Methodological Answer:

  • Steric Effects : Compare reaction rates of tert-butyl-substituted analogues (e.g., 4,4’-(1-Phenylethylidene)bisphenol) with non-bulky derivatives in nucleophilic substitution reactions .
  • Electronic Effects : Use Hammett plots to assess how the tert-butyl group’s electron-donating nature affects the acidity of the hydroxy-methylene group .

Advanced: How to assess compound stability under oxidative and thermal stress?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

Forced Degradation : Expose to H₂O₂ (3–30%) or UV light (254 nm) and monitor degradation products via LC-MS .

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Advanced: How to validate a detection method for trace-level quantification in environmental samples?

Methodological Answer:

Calibration Standards : Prepare spiked samples (10–1000 µg/L) in acetonitrile/water (1:1) .

Recovery Studies : Use solid-phase extraction (SPE) with C18 cartridges; report recoveries >85% .

Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) using HPLC-UV at λ = 254 nm .

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